

A Technical Guide to the Basic Research Applications of Inactive USP30 Probes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MF-095

Cat. No.: B15583068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of inactive ubiquitin-specific protease 30 (USP30) probes in basic research and drug discovery. USP30 is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial and peroxisomal membranes, where it plays a critical role in regulating cellular quality control pathways, most notably mitophagy.^{[1][2][3]} Its function as a negative regulator of the PINK1/Parkin-mediated mitophagy pathway has positioned it as a significant therapeutic target for conditions associated with mitochondrial dysfunction, such as Parkinson's disease and other neurodegenerative disorders.^{[1][4][5][6][7]} Inactive probes, which typically form a covalent bond with the active site cysteine of USP30, are indispensable tools for validating USP30 as a target, assessing the potency and selectivity of novel inhibitors, and exploring its complex cellular biology.

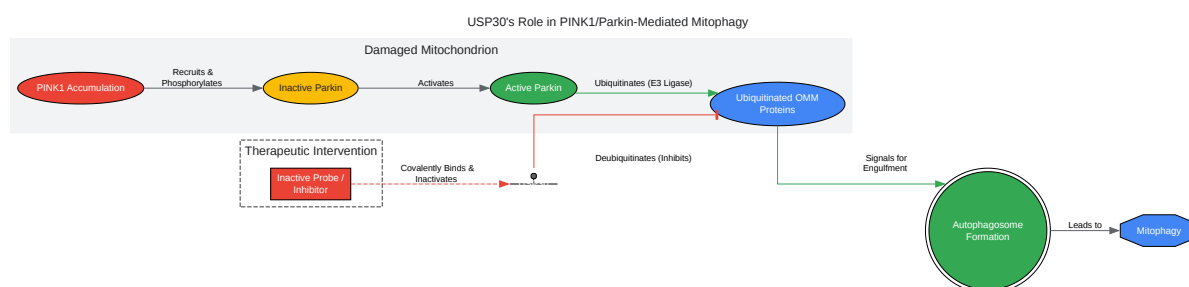
The Central Role of USP30 in Cellular Signaling

USP30's primary recognized function is to counteract the ubiquitination of mitochondrial outer membrane proteins, a key step in the clearance of damaged mitochondria.^{[2][8]} This positions it as a critical gatekeeper in mitochondrial quality control.

1.1. The PINK1/Parkin Mitophagy Pathway

In healthy cells, the kinase PINK1 is continuously imported into the mitochondria and degraded. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the

outer mitochondrial membrane (OMM). It then recruits and activates the E3 ubiquitin ligase Parkin.[9][10] Activated Parkin ubiquitinates numerous OMM proteins, creating a signal for the damaged organelle to be engulfed by an autophagosome and degraded.[8] USP30 opposes this process by removing these ubiquitin chains, thereby dampening the mitophagy signal.[4][8] [9] Inhibition of USP30 using inactive probes or small molecule inhibitors enhances the ubiquitination of mitochondrial proteins, promoting the clearance of dysfunctional mitochondria. [1][11][12] This mechanism is a key therapeutic strategy being explored for Parkinson's disease, where impaired mitophagy is a contributing factor.[3][6][13]



[Click to download full resolution via product page](#)

Caption: Logical flow of the PINK1/Parkin pathway and USP30's inhibitory role.

1.2. Regulation of Apoptosis and Cancer Progression

Beyond mitophagy, USP30 has been implicated in other critical cellular processes. It can regulate BAX/BAK-dependent apoptosis, and depleting USP30 has been shown to sensitize

cancer cells to certain therapeutic agents.[9][10][14] Furthermore, USP30 has been found to stabilize oncoproteins like Snail, promoting the progression of breast cancer.[15] In hepatocellular carcinoma, it has been linked to promoting tumor progression and lipid synthesis.[15] These findings highlight the potential of USP30 inhibitors, and by extension inactive probes, as tools to study and potentially target cancer biology.

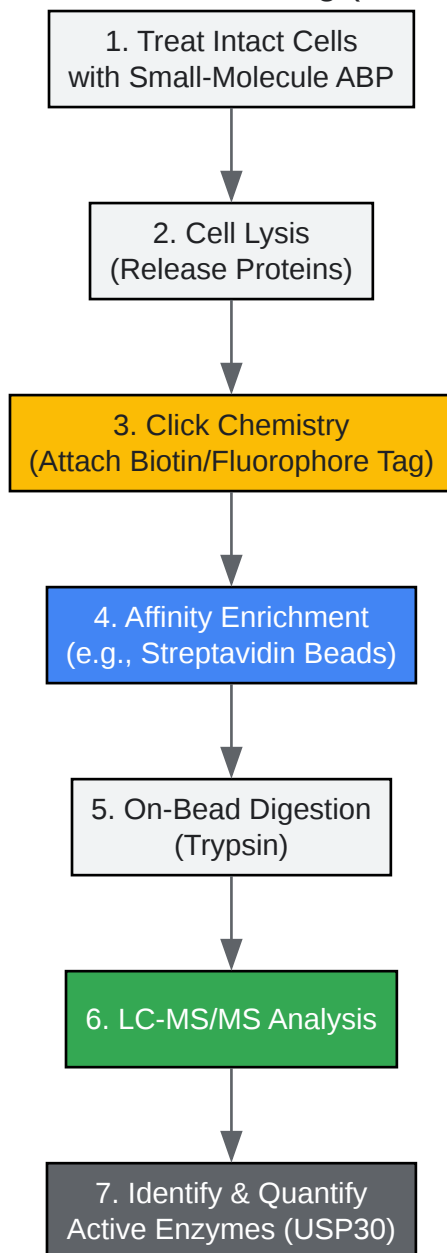
Core Applications of Inactive USP30 Probes

Inactive probes are essential for interrogating USP30 function. These can be broadly categorized into ubiquitin-derived probes and small-molecule activity-based probes (ABPs). Both types are designed to react with the catalytic cysteine (Cys77) in the USP30 active site, forming a stable covalent bond that allows for detection and analysis.[5][16]

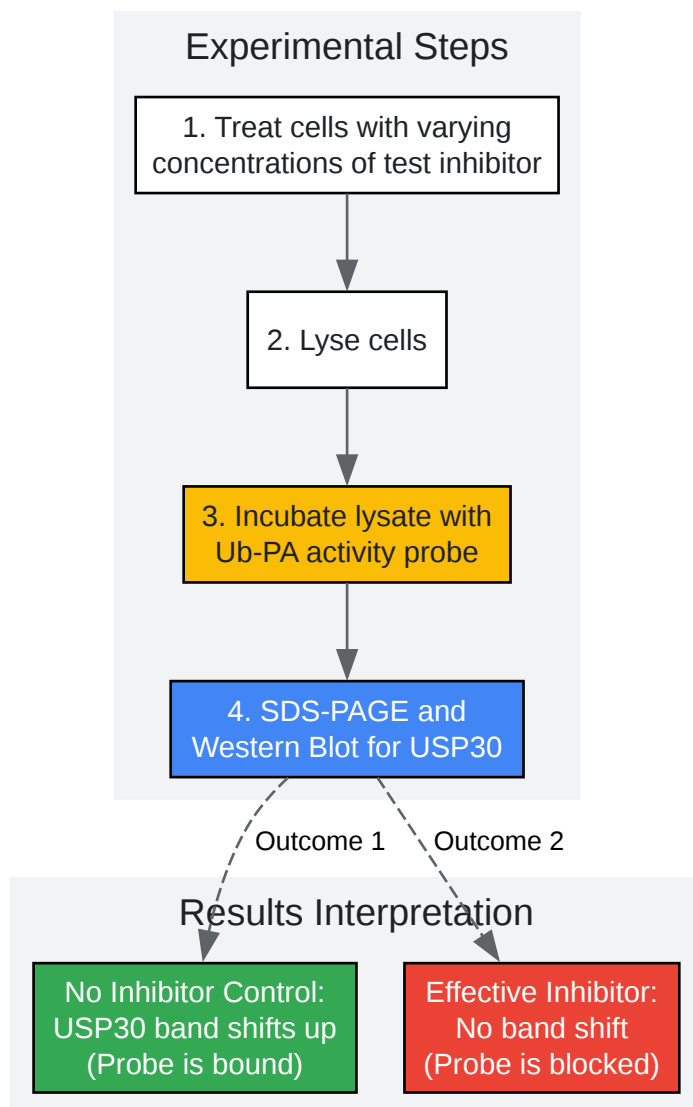
2.1. Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the activity of entire enzyme families directly in complex biological systems.[17] Small-molecule ABPs for USP30, such as IMP-2587 and IMP-2586, have been developed.[18][19] These probes are cell-permeable and contain a reactive "warhead" (e.g., N-cyanopyrrolidine) that covalently modifies the active site, and a bio-orthogonal handle (e.g., an alkyne) for downstream applications.[18][20] The typical ABPP workflow involves treating intact cells with the probe, lysing the cells, and using click chemistry to attach a reporter tag (like biotin or a fluorophore). The probe-labeled proteins can then be enriched and identified by mass spectrometry, providing a snapshot of active USP30 and potential off-targets.[18]

Activity-Based Protein Profiling (ABPP) Workflow



Target Engagement Assay using a Competitive Probe



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Frontiers | Spotlight on USP30: structure, function, disease and target inhibition \[frontiersin.org\]](#)
- 2. [diabetesjournals.org \[diabetesjournals.org\]](#)
- 3. [Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance \[life-science-alliance.org\]](#)
- 4. [Molecular Symphony of Mitophagy: Ubiquitin-Specific Protease-30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 5. [Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor. — Centre for Medicines Discovery \(CMD\) \[cmd.ox.ac.uk\]](#)
- 6. [missiontherapeutics.com \[missiontherapeutics.com\]](#)
- 7. [The Role of USP30 in Idiopathic Parkinson's Disease | Parkinson's Disease \[michaeljfox.org\]](#)
- 8. [libsearch.bethel.edu \[libsearch.bethel.edu\]](#)
- 9. [USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 10. [Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition \[frontiersin.org\]](#)
- 11. [pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- 12. [Spotlight on USP30: structure, function, disease and target inhibition - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 13. [portlandpress.com \[portlandpress.com\]](#)
- 14. [USP30 deubiquitylates mitochondrial Parkin substrates and restricts apoptotic cell death | EMBO Reports \[link.springer.com\]](#)
- 15. [USP30 promotes the progression of breast cancer by stabilising Snail - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 16. [pubs.acs.org \[pubs.acs.org\]](#)
- 17. [ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 18. [Discovery of potent and selective activity-based probes \(ABPs\) for the deubiquitinating enzyme USP30 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 19. [Discovery of potent and selective activity-based probes \(ABPs\) for the deubiquitinating enzyme USP30 - RSC Chemical Biology \(RSC Publishing\) \[pubs.rsc.org\]](#)

- 20. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Basic Research Applications of Inactive USP30 Probes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583068#basic-research-applications-of-inactive-usp30-probes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com